1-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-3-(pyridin-3-ylmethyl)urea
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Overview
Description
3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIDIN-3-YLMETHYL)UREA is a synthetic organic compound that features a unique combination of fluorinated alkyl groups and a pyridine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIDIN-3-YLMETHYL)UREA typically involves the reaction of a fluorinated alkyl isocyanate with a pyridine derivative. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. Common solvents used in this reaction include dichloromethane or tetrahydrofuran, and the reaction is often catalyzed by a base such as triethylamine.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining the precise reaction conditions required for the synthesis.
Chemical Reactions Analysis
Types of Reactions
Oxidation: This compound can undergo oxidation reactions, particularly at the pyridine moiety, leading to the formation of N-oxides.
Reduction: Reduction reactions can target the urea group, potentially converting it to an amine.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions, although the presence of fluorine atoms makes it less reactive.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed under basic conditions.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amines.
Substitution: Formation of substituted urea derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the development of new materials and catalysts.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biochemical pathways.
Medicine
In medicinal chemistry, this compound could be investigated for its potential as a drug candidate, particularly in the areas of anti-inflammatory or anticancer research.
Industry
In industrial applications, this compound may be used in the development of specialty polymers or as a component in high-performance coatings.
Mechanism of Action
The mechanism of action of 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIDIN-3-YLMETHYL)UREA would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The fluorinated alkyl group can enhance the compound’s lipophilicity, potentially improving its bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(1,1,1-Trifluoro-2-methylpropan-2-yl)-1-(pyridin-3-ylmethyl)urea
- 3-(1,1,1,3,3,3-Hexafluoro-2-methylpropan-2-yl)-1-(pyridin-2-ylmethyl)urea
Uniqueness
The presence of the hexafluorinated alkyl group in 3-(1,1,1,3,3,3-HEXAFLUORO-2-METHYLPROPAN-2-YL)-1-(PYRIDIN-3-YLMETHYL)UREA distinguishes it from other similar compounds
Properties
Molecular Formula |
C11H11F6N3O |
---|---|
Molecular Weight |
315.21 g/mol |
IUPAC Name |
1-(1,1,1,3,3,3-hexafluoro-2-methylpropan-2-yl)-3-(pyridin-3-ylmethyl)urea |
InChI |
InChI=1S/C11H11F6N3O/c1-9(10(12,13)14,11(15,16)17)20-8(21)19-6-7-3-2-4-18-5-7/h2-5H,6H2,1H3,(H2,19,20,21) |
InChI Key |
UGNUYLYQBRSZJT-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(F)(F)F)(C(F)(F)F)NC(=O)NCC1=CN=CC=C1 |
Origin of Product |
United States |
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